4-(Furan-2-yl)-2-oxobut-3-enoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6O4 |
|---|---|
Molecular Weight |
166.13 g/mol |
IUPAC Name |
(E)-4-(furan-2-yl)-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C8H6O4/c9-7(8(10)11)4-3-6-2-1-5-12-6/h1-5H,(H,10,11)/b4-3+ |
InChI Key |
WPMRQAQTTMFMEF-ONEGZZNKSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)C(=O)O |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)C(=O)O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 4 Furan 2 Yl 2 Oxobut 3 Enoic Acid Analogs
Nucleophilic Addition Reactions of the α,β-Unsaturated System
The α,β-unsaturated system in 4-(furan-2-yl)-2-oxobut-3-enoic acid analogs is a prime site for nucleophilic addition reactions. The polarization of the conjugated system makes the β-carbon an electrophilic center, readily attacked by a variety of nucleophiles in what is known as a conjugate or 1,4-addition. libretexts.orglibretexts.org The outcome of the reaction, whether it is a 1,2-addition to the carbonyl group or a 1,4-addition to the β-carbon, is influenced by factors such as the nature of the nucleophile, reaction conditions, and the specific substitution pattern of the substrate. almerja.net
Michael Addition Pathways to the Enone Moiety
The Michael addition, a classic example of a 1,4-conjugate addition, is a prominent reaction pathway for this compound analogs. nih.gov This reaction involves the addition of a nucleophile, known as a Michael donor, to the electrophilic β-carbon of the α,β-unsaturated carbonyl compound, the Michael acceptor. nih.gov The reaction proceeds via the formation of an enolate intermediate, which is subsequently protonated to yield the final adduct. wikipedia.org
While carboxylic acids themselves are not typical Michael donors, their corresponding carboxylate anions can, under certain conditions, act as nucleophiles. More commonly, derivatives of carboxylic acids with enhanced nucleophilicity are employed in Michael additions. The reactivity of this compound with such nucleophiles is of interest for the synthesis of more complex molecular architectures. The general reactivity of carboxylic acids and their derivatives in nucleophilic additions is well-established. jackwestin.comlibretexts.org
Illustrative Reactants and Expected Products:
| Nucleophile | Reaction Conditions | Expected Product Type |
|---|---|---|
| Malonic acid esters | Base catalysis (e.g., pyridine) | Adducts from addition of the enolate of the malonic ester |
| Cyanoacetic acid esters | Base catalysis | Adducts from addition of the enolate of the cyanoacetic ester |
| β-Ketoesters | Base catalysis | Products of Michael addition followed by potential cyclization |
The addition of heteroatom nucleophiles, such as thiols (thia-Michael addition) and amines (aza-Michael addition), to the enone system of this compound analogs is a highly efficient and widely utilized transformation. nih.govscience.gov Thiol-Michael additions are particularly notable for their often rapid reaction rates and high yields, which can be catalyzed by both bases and nucleophiles like phosphines. nih.gov The reversibility of the hetero-Michael reaction is a key feature that has been explored in various applications. researchgate.net
Key Findings from Thiol Reactivity Studies:
Thiol-Michael reactions can proceed via either a base-catalyzed or a nucleophile-initiated pathway. nih.gov
The reaction rates are influenced by the steric and electronic properties of both the thiol and the Michael acceptor. nsf.gov
The thiol-Michael addition is generally a step-growth process, minimizing side reactions like homopolymerization that can occur in radical-mediated thiol-ene reactions. nih.gov
Representative Hetero-Michael Addition Reactions:
| Nucleophile | Catalyst/Conditions | Product Type |
|---|---|---|
| Alkyl thiols (e.g., hexanethiol) | Base (e.g., triethylamine) | 3-(Alkylthio)-4-(furan-2-yl)-2-oxobutanoic acid derivative |
| Aryl thiols (e.g., thiophenol) | Base catalysis | 3-(Arylthio)-4-(furan-2-yl)-2-oxobutanoic acid derivative |
| Secondary amines (e.g., diethylamine) | Typically no catalyst needed | 3-(Dialkylamino)-4-(furan-2-yl)-2-oxobutanoic acid derivative |
Active methylene compounds, which possess a CH₂ group flanked by two electron-withdrawing groups, are excellent nucleophiles for Michael additions upon deprotonation. shivajicollege.ac.in The resulting enolates readily add to the β-carbon of the enone system in this compound and its analogs. researchgate.net These reactions are synthetically valuable for forming new carbon-carbon bonds and constructing more complex molecular frameworks.
Examples of Active Methylene Donors and Resulting Structures:
| Active Methylene Compound | Base | Resulting Adduct Structure |
|---|---|---|
| Diethyl malonate | Sodium ethoxide | Derivative of 2-(1-(furan-2-yl)-3-oxopropyl)malonic acid |
| Ethyl acetoacetate | Sodium ethoxide | Derivative of 2-acetyl-4-(furan-2-yl)-5-oxohexanoic acid |
| Malononitrile | Basic conditions | Derivative of 2-(1-(furan-2-yl)-3-oxopropyl)malononitrile |
Reactions with Binucleophiles for Heterocyclic Ring Annulation
The reaction of this compound analogs with binucleophiles provides a powerful strategy for the synthesis of various heterocyclic ring systems. researchgate.net In these reactions, both nucleophilic centers of the binucleophile can react with the electrophilic sites of the furan-containing substrate, leading to the formation of a new ring fused to or substituted on the original framework. The specific outcome of the reaction is dependent on the nature of the binucleophile and the reaction conditions. For instance, reactions with 1,2-binucleophiles like ethylenediamine can lead to the formation of bi- and tricyclic structures through a sequence of addition and intramolecular cyclodehydration steps. researchgate.net
Intramolecular Cyclization and Rearrangement Processes
The structural features of this compound and its derivatives can facilitate intramolecular cyclization and rearrangement reactions. These transformations can be triggered by various stimuli, including acidic or basic conditions, and can lead to the formation of new carbocyclic or heterocyclic rings. For example, the furan (B31954) ring itself can participate in cyclization reactions, and the reactive intermediates formed from nucleophilic additions can undergo subsequent intramolecular condensations. researchgate.netdocumentsdelivered.com The oxidation of the furan ring can also lead to reactive intermediates that undergo rearrangement and cyclization to form new furan-containing structures. nih.gov
Intramolecular Cyclization Leading to Fused Heterocycles
The reaction of substituted 2,4-dioxobut-2-enoic acids with furan-2-carbohydrazide yields substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids. researchgate.netdoaj.orgresearchgate.net These compounds can undergo intramolecular cyclization in the presence of propionic anhydride (B1165640) to form the corresponding N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. researchgate.netdoaj.orgresearchgate.net This transformation highlights the reactivity of the butenoic acid backbone and its propensity to form new heterocyclic systems.
In a different approach, o-alkynyl anisoles can be cyclized using dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) as an electrophile to produce 2,3-disubstituted benzofurans. rsc.org This electrophilic cyclization proceeds under ambient conditions and demonstrates high tolerance for various substituted alkynes. rsc.org
Investigation of Intramolecular Diels-Alder (IMDAF) Reactions Involving the Furan Ring
The furan ring can act as a diene in intramolecular Diels-Alder reactions, a process known as the Intramolecular Diels-Alder Furan (IMDAF) reaction. rsc.orgyoutube.com This reaction is a powerful tool for the rapid construction of complex, highly functionalized polycyclic skeletons, such as those found in isoquinoline alkaloids. rsc.org The efficiency of the IMDAF reaction can be influenced by various factors, including the nature of the dienophile and the reaction conditions. For instance, β-cyclodextrin has been shown to catalyze the cyclization of model compounds containing unactivated dienophiles and dienes. rsc.org
Halogen substitution on both the furan ring and the dienophile can significantly affect the rate and thermodynamic favorability of the IMDAF reaction. researchgate.net While halogenation on the dienophile tends to slow the reaction, strategic placement of halogens on the furan ring can overcome this effect, leading to the formation of highly functionalized cycloadducts. researchgate.net It is important to note that IMDAF reactions can be reversible synthetic processes. researchgate.net
Decyclization Reactions of Furan-Derived Systems
The furan ring, while aromatic, can undergo ring-opening reactions under certain conditions. pharmaguideline.comacs.org Oxidative ring-opening of furans can lead to the formation of 1,4-dicarbonyl compounds. benthamdirect.comrsc.org For example, furans with a β-ketoester group at the 2-position can be oxidized by Mn(III)/Co(II) catalysts in an oxygen atmosphere to yield 1,4-dicarbonyl moieties via an endoperoxide intermediate. rsc.org This oxidative conversion can also be achieved with other oxidants like singlet oxygen, dioxiranes, metal oxides, and peroxy acids. rsc.org The resulting 1,4-dicarbonyls are versatile intermediates that can be used in subsequent reactions, such as the Paal-Knorr synthesis to form other furans or different heterocyclic systems. organic-chemistry.org
Redox and Decarboxylative Transformations
Photoinduced Decarboxylative Acylation of α-Keto Acids
α-Keto acids, such as this compound, are valuable precursors for the generation of acyl radicals through photoinduced decarboxylation. mdpi.comnih.gov This process offers a green and efficient method for acylation reactions, avoiding the use of moisture-sensitive acyl chlorides or toxic carbon monoxide. mdpi.com Visible light can promote the decarboxylative acylation of α-keto acids, which can then participate in cascade radical reactions. For instance, a photocatalyst- and external oxidant-free method has been developed for the photo-induced decarboxylative cascade radical acylation/cyclization of quinazolinone bearing unactivated alkenes. nih.gov The α-keto acid itself can sometimes facilitate a self-catalyzed energy transfer process to generate the acyl radical. mdpi.com
The generated acyl radicals can be coupled with a variety of substrates. For example, in the presence of a photoredox catalyst and a nickel catalyst, α-oxo acids can undergo decarboxylative arylation with aryl halides to produce aryl and alkyl ketones. princeton.edu This method is compatible with a wide range of functional groups on both the α-oxo acid and the arene coupling partner. princeton.edu
Oxidative Strategies in Furan Synthesis
Oxidative reactions are not only used to open the furan ring but also play a crucial role in the synthesis of furan derivatives. organic-chemistry.org A copper-catalyzed oxidative cyclization of aryl ketones with styrenes, using DMSO as both solvent and oxidant, provides a route to multiaryl-substituted furans from readily available starting materials. organic-chemistry.org Another strategy involves the palladium-catalyzed direct arylation of 2-furaldehyde with aryl halides to yield 5-aryl-2-formylfuran derivatives under mild conditions. organic-chemistry.org Furthermore, the oxidation of furan derivatives can be a key step in the synthesis of complex molecules. For example, the oxidation of furans containing a β-ketoester can lead to intermediates that are then transformed into benzofuran derivatives. rsc.org
Characteristic Reactions of α,β-Unsaturated Carbonyl-Carboxylic Acid Systems
The α,β-unsaturated carbonyl-carboxylic acid moiety in this compound is susceptible to nucleophilic attack at both the carbonyl carbon and the β-carbon. wikipedia.orglibretexts.org This dual reactivity allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition to the β-carbon. libretexts.org The electronegative oxygen of the carbonyl group withdraws electrons from the β-carbon, making it electrophilic and prone to attack by nucleophiles. openstax.org
Conjugate additions are a significant class of reactions for these systems. wikipedia.org For example, water can add reversibly to α,β-unsaturated aldehydes and ketones to form β-hydroxy derivatives, a reaction that is observed in biological pathways like the citric acid cycle. openstax.org In the presence of a strong base, α,β- and β,γ-unsaturated carboxylic acids can interconvert through double bond migration. libretexts.org
The addition of unsymmetrical reagents like hydrogen bromide to α,β-unsaturated acids often proceeds with anti-Markovnikov regioselectivity. libretexts.org This is because the initial protonation occurs at the carbonyl oxygen, creating a resonance-stabilized cation where the β-carbon is susceptible to nucleophilic attack. libretexts.org
Computational and Theoretical Studies on 4 Furan 2 Yl 2 Oxobut 3 Enoic Acid Architectures
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of organic molecules like 4-(furan-2-yl)-2-oxobut-3-enoic acid. These methods provide insights into electron distribution, orbital energies, and molecular properties that govern chemical behavior.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. For furan (B31954) derivatives, the HOMO-LUMO gap is influenced by substituents, with studies showing that the gap can be tuned to modify the molecule's electronic properties. Molecules with smaller HOMO-LUMO gaps are generally more reactive. researchgate.netirjweb.comemerginginvestigators.org
Molecular Electrostatic Potential (MEP): MEP maps are valuable tools for visualizing the charge distribution on a molecule's surface, identifying sites susceptible to electrophilic and nucleophilic attack. For furan and its derivatives, MEP calculations show regions of negative potential, typically associated with the electronegative oxygen atom and the π-electron system of the ring, indicating likely sites for electrophilic interaction. rsc.orgresearchgate.netnih.gov These maps are essential for predicting how the molecule will interact with biological receptors or other reactants.
Reactivity Descriptors: Global reactivity descriptors, derived from DFT calculations, quantify various aspects of a molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. Studies on furan-containing systems have used these descriptors to compare the stability and reactivity of different isomers and derivatives, providing a theoretical basis for observed experimental outcomes. semanticscholar.org For instance, the furan ring is generally characterized as an electron donor, a property that can be quantified and compared across a series of related compounds. mdpi.com
Table 1: Representative Quantum Chemical Properties of Furan Derivatives (Calculated via DFT) This table presents example data from related furan compounds to illustrate the typical values obtained from quantum chemical calculations.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
| Furan | -6.89 | -0.98 | 5.91 | 0.72 |
| 2-Methylfuran | -6.65 | -0.87 | 5.78 | 0.79 |
| Furan-2-carboxylic acid | -7.45 | -2.11 | 5.34 | 3.55 |
| 2-Nitrofuran | -8.01 | -2.87 | 5.14 | 4.89 |
Molecular Modeling and Docking Methodologies for Structure-Activity Relationship (SAR) Exploration
Molecular docking is a powerful in silico technique used to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein. This methodology is central to exploring the Structure-Activity Relationships (SAR) of potential drug candidates based on the this compound scaffold.
The process involves computationally placing various conformations of the ligand into the protein's binding pocket and scoring the interactions. These scores, often expressed as binding energies (e.g., in kcal/mol), provide an estimate of the binding affinity. A lower (more negative) score typically indicates a more favorable binding interaction. innovareacademics.inresearchgate.net
SAR studies on furan derivatives have successfully used docking to understand how structural modifications influence biological activity. For example, simulations have shown that the furan oxygen can form key hydrogen bonds with amino acid residues in a protein's active site. doi.org The position and nature of substituents on the furan ring and the side chain can significantly affect binding affinity by introducing new hydrogen bonds, hydrophobic interactions, or steric clashes. nih.gov By systematically docking a series of virtual analogs of this compound, researchers can identify which modifications are likely to enhance binding potency, thus guiding synthetic efforts. ijpsr.com
Table 2: Example Molecular Docking Results for Furan-Based Inhibitors Against P-glycoprotein (P-gp) This table illustrates typical docking data, showing how binding scores and interactions are used to evaluate potential inhibitors.
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Derivative 1 | -8.5 | Gln721, Met986 | Hydrogen Bond, Hydrophobic |
| Derivative 2 | -7.9 | Tyr307, Phe336 | π-π Stacking, Hydrophobic |
| Derivative 3 | -9.2 | Asn721, Gln990, Phe303 | Hydrogen Bond, π-π Stacking |
| Derivative 4 | -7.1 | Leu339, Tyr953 | Hydrophobic |
Conformational Analysis and Stereochemical Insights via Computational Chemistry
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound and its derivatives is crucial for understanding its interaction with biological targets. Computational chemistry provides the tools to explore the potential energy surface of the molecule and identify its low-energy, stable conformations.
The furan ring itself is a planar, aromatic system. numberanalytics.com However, the oxobutenoic acid side chain possesses several rotatable bonds, allowing the molecule to adopt multiple conformations. Theoretical studies on similar structures use methods like DFT to perform geometry optimization and calculate the relative energies of different conformers. globalresearchonline.net This analysis can reveal the most likely shapes the molecule will assume in solution.
Table 3: Calculated Relative Energies of Furan Derivative Conformers This table provides an example of how computational methods are used to compare the stability of different molecular shapes.
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Stability Ranking |
| A | 180° (anti-periplanar) | 0.00 | Most Stable |
| B | 60° (gauche) | +2.5 | Less Stable |
| C | 120° | +4.1 | Less Stable |
| D | 0° (syn-periplanar) | +5.8 | Least Stable |
Development and Application of Quantitative Structure-Property Relationships (QSPR) and Linear Free Energy Relationships (LFER)
QSPR and LFER are computational methodologies that establish mathematical relationships between a molecule's structural features and its physicochemical properties or biological activity.
QSPR: QSPR models correlate calculated molecular descriptors (e.g., electronic, steric, or hydrophobic parameters) with an observed property. For furan derivatives, QSPR models have been successfully developed to predict properties like corrosion inhibition efficiency. digitaloceanspaces.com In such a study, descriptors like HOMO/LUMO energies, dipole moment, and molecular volume are calculated for a series of furan compounds and correlated with their experimentally measured inhibition efficiency using statistical methods like multiple linear regression (MLR) or principal component regression (PCR). digitaloceanspaces.com A validated QSPR model can then be used to predict the properties of new, unsynthesized compounds. irma-international.org
LFER: LFER, famously exemplified by the Hammett equation, relates the rate or equilibrium constant of a reaction to the electronic effects of substituents. nih.gov These relationships have been applied to heterocyclic systems, including furan derivatives, to quantify the impact of substituents on reactivity. chemrxiv.orgacs.org For example, the acidity of substituted 5-X-2-furoic acids has been shown to correlate well with Hammett substituent constants (σ), demonstrating that the principles of LFER can be extended from benzene (B151609) rings to furan rings. chemrxiv.orgresearchgate.net
Table 4: Example of a QSPR Model for Predicting a Property of Furan Derivatives This table illustrates the components of a hypothetical QSPR equation.
| Property Predicted | QSPR Equation | Statistical Parameters | Key Descriptors |
| Biological Activity (IC50) | log(1/IC50) = 0.5LogP - 0.2ELUMO + 1.3*HD_Count + C | R² = 0.91, Q² = 0.85 | LogP (Lipophilicity), ELUMO (LUMO Energy), HD_Count (Hydrogen Donor Count) |
In Silico Approaches in the Design and Optimization of Chemical Scaffolds
In silico techniques are indispensable in modern drug discovery for the rational design and optimization of chemical scaffolds like this compound. These approaches use computational power to screen vast chemical spaces and prioritize compounds for synthesis, saving time and resources.
Virtual Screening and Scaffold Hopping: Starting with a known active compound or a target binding site, virtual screening can be used to search large databases for molecules with similar properties or complementary shapes. For furan-based scaffolds, this could involve identifying other heterocyclic rings that can mimic the furan's interactions, a process known as scaffold hopping.
Pharmacophore Modeling: A pharmacophore model is a 3D arrangement of the essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a molecule to be active at a specific biological target. By analyzing a set of known active furan derivatives, a pharmacophore model can be generated. researchgate.net This model then serves as a 3D query to screen compound libraries for new molecules that fit the required features, even if their underlying chemical scaffolds are different.
Lead Optimization: Once a promising lead compound is identified, in silico methods are used to optimize its properties. This involves making targeted virtual modifications to the lead structure—such as adding or removing functional groups—and then recalculating properties like binding affinity (via docking), ADME (absorption, distribution, metabolism, excretion), and potential toxicity. nih.gov This iterative cycle of design and evaluation allows for the rapid refinement of a chemical scaffold to produce candidates with improved potency and drug-like characteristics. nih.govresearchgate.net
Table 5: Example of a Pharmacophore Model for a Furan-Based Kinase Inhibitor This table breaks down the key features of a hypothetical pharmacophore model.
| Feature ID | Feature Type | Location Constraint (Relative to Aromatic Ring) |
| 1 | Aromatic Ring (AR1) | Center of Furan Ring |
| 2 | Hydrogen Bond Acceptor (HBA1) | Furan Oxygen Atom |
| 3 | Hydrogen Bond Donor (HBD1) | Carboxylic Acid OH |
| 4 | Hydrogen Bond Acceptor (HBA2) | Carbonyl Oxygen |
| 5 | Hydrophobic Center (HY1) | Side Chain Substituent |
Applications in Advanced Organic Synthesis and Materials Science Based on the 4 Furan 2 Yl 2 Oxobut 3 Enoic Acid Scaffold
Design and Synthesis of Functionalized Heterocyclic Systems
The reactive nature of the 4-(furan-2-yl)-2-oxobut-3-enoic acid backbone makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds. The inherent functionalities within the molecule allow for a range of cyclization and condensation reactions, providing access to complex scaffolds with potential applications in medicinal chemistry and materials science.
Access to Pyran and Pyridine Derivatives
While direct intramolecular cyclization of this compound to form simple pyran or pyridine rings is not extensively documented, its structural motifs are amenable to established synthetic strategies for these heterocycles. The 1,3-dicarbonyl-like functionality embedded within the molecule is a key feature for such transformations.
Pyran derivatives are often synthesized through multicomponent reactions involving an aldehyde, a malononitrile, and a 1,3-dicarbonyl compound. The this compound can be envisioned to participate in similar reactions, where the enone system acts as a Michael acceptor and the keto-acid moiety can undergo subsequent cyclization and dehydration to form a 4H-pyran ring.
For the synthesis of pyridine derivatives, the Hantzsch pyridine synthesis offers a viable pathway. This reaction typically involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester. By analogy, derivatives of this compound could react with an enamine and an aldehyde equivalent, followed by oxidation, to yield highly substituted pyridine rings. Aza-Diels-Alder reactions, where the furan (B31954) moiety acts as a diene, could also provide a route to pyridine derivatives, although this can be challenging due to the aromaticity of the furan ring. organic-chemistry.org
Formation of Pyrazole, Quinoxalinone, and Oxazinone Scaffolds
The α,γ-diketo acid character of this compound and its derivatives makes them excellent substrates for reactions with various binucleophiles to construct a range of five- and six-membered heterocyclic systems. researchgate.net
Pyrazole Derivatives: The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles. A derivative of this compound, namely (5RS)-(Z)-4-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobut-2-enoic acid, has been synthesized and its crystal structure determined. nih.govresearchgate.net This demonstrates the utility of the furan-containing scaffold in accessing functionalized pyrazole systems. The general reaction involves the condensation of the diketo acid with hydrazine, leading to the formation of the pyrazole ring.
Quinoxalinone and Oxazinone Scaffolds: The reaction of α,γ-diketo acids with ortho-phenylenediamine and ortho-aminophenol provides a straightforward route to quinoxalinone and benzoxazinone derivatives, respectively. Research has shown that a derivative, (Z)-4-[4-(furan-2-yl)-2-methyl-5-nitro-6-phenylpyridin-3-yl]-2-hydroxy-4-oxobut-2-enoic acid, reacts with various binucleophiles to form the corresponding 3,4-dihydroquinoxaline-2(1H)-one and 3,4-dihydro-2H-benzo[b] nih.govacs.orgoxazin-2-one derivatives. researchgate.net These heterocyclic systems are of significant interest due to their potential biological activities. The reaction proceeds through a condensation-cyclization sequence.
| Heterocyclic Scaffold | Binucleophilic Reagent | Resulting Derivative |
| Pyrazole | Hydrazine | 5-(Furan-2-yl)-substituted pyrazole |
| Quinoxalinone | ortho-Phenylenediamine | 3-(Furan-2-yl)-3,4-dihydroquinoxalin-2(1H)-one |
| Oxazinone | ortho-Aminophenol | 3-(Furan-2-yl)-3,4-dihydro-2H-benzo[b] nih.govacs.orgoxazin-2-one |
Synthesis of Anthraquinone and Naphthoquinoxaline Dye Chromophores
The furan moiety within this compound can serve as a latent diene in Diels-Alder reactions, a powerful tool for the construction of polycyclic aromatic systems, including anthraquinone and naphthoquinoxaline frameworks.
Anthraquinone Derivatives: The Diels-Alder reaction of a furan with a suitable dienophile, followed by aromatization, can lead to the formation of a substituted benzene (B151609) ring. While the reactivity of furan itself in Diels-Alder reactions can be sluggish due to its aromatic character, intramolecular variants (IMDAF) have been successfully employed to construct complex polycyclic systems. rsc.orgrsc.orgnih.govyoutube.com By tethering a dienophile to the this compound scaffold, an intramolecular Diels-Alder reaction could be facilitated, leading to a bicyclic intermediate that could be further elaborated into an anthraquinone core.
Naphthoquinoxaline Dyes: A more direct approach to complex dye chromophores involves the reaction of furan-2,3-diones with diaminoanthraquinones. nih.gov Furan-2,3-diones can be conceptually derived from this compound through oxidation and cyclization. The reaction of these diones with 1,2-diaminoanthra-9,10-quinone yields novel naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione dyes. This highlights a potential synthetic pathway where this compound could serve as a precursor to the furan-2,3-dione intermediate, which is then used to build the complex dye molecule.
Development of Chemical Probes and Ligands for Biological Systems
The structural features of this compound make it an attractive scaffold for the design of chemical probes and ligands for biological systems. The furan ring can participate in various interactions, and the carboxylic acid and enone functionalities provide handles for conjugation to other molecules or for binding to biological targets.
Furan-containing molecules have been incorporated into fluorescent nucleoside analogues, where the furan moiety contributes to the photophysical properties and sensitivity to the microenvironment. nih.gov This suggests that derivatives of this compound could be developed into fluorescent probes for studying biological processes. The enone system also presents a Michael acceptor that could be utilized for covalent labeling of biological macromolecules.
Furthermore, the carboxylic acid group and the keto functionalities can act as coordination sites for metal ions. This opens up the possibility of designing metal-based ligands for applications in catalysis, bioinorganic chemistry, or as metallodrugs. For instance, novel hydrazinyl methaniminium derivatives of furan have been synthesized and their metal complexes with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) have been characterized, showing interesting photoluminescent properties and DNA binding capabilities. researchgate.net
Engineering of Organic Molecular Crystals for Optoelectronic and Photonic Applications
The planar and conjugated nature of the this compound scaffold makes it a promising candidate for the construction of organic molecular crystals with interesting optoelectronic and photonic properties. The ability to form ordered solid-state structures is crucial for applications in organic electronics. rsc.org
The crystal structure of a pyrazole derivative of this compound has been determined, revealing details about its molecular geometry and intermolecular interactions in the solid state. nih.govresearchgate.net Such studies are fundamental for understanding and predicting the properties of the resulting materials. Furan-containing organic semiconductors have been shown to exhibit strong fluorescence, which is beneficial for lasing applications. rsc.org
Design Principles for Tunable Photoluminescence Properties
The photoluminescence of organic molecular crystals is highly dependent on the molecular structure and the intermolecular interactions in the solid state. Several design principles can be applied to tune the emission properties of materials derived from the this compound scaffold.
Molecular Modification: The introduction of substituents on the furan or phenyl rings can significantly alter the electronic properties of the molecule and, consequently, its photoluminescence. Electron-donating or -withdrawing groups can modulate the energy levels of the frontier molecular orbitals, leading to shifts in the emission wavelength. For example, studies on furan/phenylene co-oligomers have shown that methyl substituents can enhance photoluminescence. rsc.org
Utilization as Versatile Precursors in Complex Organic Syntheses
The chemical architecture of this compound offers a rich platform for constructing complex molecular structures. Its multifunctionality, characterized by the presence of a furan ring, an α,β-unsaturated ketone system, and a carboxylic acid, allows for a diverse range of chemical transformations. This versatility makes it a valuable synthon in advanced organic synthesis, enabling access to a variety of more complex molecules, including various heterocyclic systems.
The reactivity of this scaffold can be categorized by transformations involving the furan nucleus and those involving the α-keto-enoic acid side chain.
Furan Ring Transformations: Cycloadditions and Ring-Opening
The furan moiety is a key feature, acting as a latent 1,4-dicarbonyl compound and as a diene in cycloaddition reactions. acs.org
Diels-Alder Reactions: The furan ring can participate as the diene component in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. researchgate.net This reaction is a powerful tool for forming six-membered rings with high stereocontrol. The resulting 7-oxabicyclo[2.2.1]heptene derivatives are versatile intermediates that can be further elaborated into complex carbocycles and heterocycles. nih.gov While electron-withdrawing groups on the furan ring, such as the butenoic acid chain, typically reduce its reactivity as a diene, these reactions can be facilitated under specific conditions, such as the use of Lewis acid catalysts or high pressure. researchgate.netscispace.com Research on related furoic acids has shown that they can act as reactive dienes in Diels-Alder reactions, particularly with maleimide dienophiles in aqueous media, suggesting a viable pathway for derivatives of this compound. nih.govrsc.org
Ring-Opening Reactions: The furan ring can undergo ring-opening under various conditions to unmask a 1,4-dicarbonyl functionality. acs.orgmdpi.com This transformation is pivotal for converting the cyclic furan structure into a linear, functionalized chain, which can then be used in subsequent cyclization or derivatization steps. For example, acid-catalyzed hydrolysis can cleave the furan ring to yield a dicarbonyl compound. acs.org More recent methods have shown that the furan ring can be opened efficiently using catalysts like FeCl₃ to produce functionalized linear structures, such as 2,5-dicarbonyl-3-ene-phosphates from furan and dialkyl phosphonates. rsc.orgnih.gov This strategy provides a pathway to complex acyclic structures and other heterocyclic systems.
Side-Chain Chemistry: Building Heterocyclic Scaffolds
The α,β-unsaturated α-keto acid portion of the molecule is highly reactive and serves as a key building block for various heterocyclic compounds. The electrophilic nature of the double bond and the two carbonyl groups allows for reactions with a wide range of nucleophiles.
Research on structurally similar 2,4-dioxobutanoic acids demonstrates their utility in synthesizing more complex molecules. In one study, substituted 2,4-dioxobutanoic acids were reacted with furan-2-carbohydrazide. This condensation reaction forms a hydrazono intermediate, which can then undergo intramolecular cyclization in the presence of propionic anhydride (B1165640) to yield N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. researchgate.net This sequence highlights how the butanoic acid chain can be effectively used to construct new heterocyclic rings.
The table below summarizes the synthesis of various substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids, which are precursors to cyclized products.
| Reactant (Substituted 2,4-dioxobutanoic acid) | Product (Hydrazono derivative) | Yield (%) | Reference |
|---|---|---|---|
| 4-Phenyl-2,4-dioxobutanoic acid | 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxo-4-phenylbutanoic acid | 70 | researchgate.net |
| 4-(p-Tolyl)-2,4-dioxobutanoic acid | 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxo-4-(p-tolyl)butanoic acid | 68 | researchgate.net |
| 4-(4-Ethylphenyl)-2,4-dioxobutanoic acid | 4-(4-Ethylphenyl)-2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acid | 64 | researchgate.net |
| 4-(4-Methoxyphenyl)-2,4-dioxobutanoic acid | 2-(2-(Furan-2-carbonyl)hydrazono)-4-(4-methoxyphenyl)-4-oxobutanoic acid | 72 | researchgate.net |
Furthermore, the reaction of the α-keto-enoic acid moiety with binucleophiles is a common strategy for synthesizing heterocycles. For instance, a similar scaffold, (Z)-4-[4-(furan-2-yl)-2-methyl-5-nitro-6-phenylpyridin-3-yl]-2-hydroxy-4-oxobut-2-enoic acid, reacts with various binucleophiles to form dihydroquinoxalinones, benzoxazinones, and pyrazole derivatives. This demonstrates the potential of the this compound core to serve as a precursor for a wide array of medicinally relevant heterocyclic structures.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(Furan-2-yl)-2-oxobut-3-enoic acid, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via Knoevenagel condensation using furan-2-carbaldehyde and a β-keto acid derivative under mild alkaline conditions (e.g., sodium acetate in ethanol). Post-synthetic hydrolysis and decarboxylation steps are critical to isolate the α,β-unsaturated ketone moiety. Optimization involves adjusting solvent polarity (DMF or THF) and reaction temperature (60–80°C) to improve yield .
- Data Validation : Monitor reaction progress via TLC and confirm purity using -NMR (e.g., characteristic vinyl proton signals at δ 6.8–7.2 ppm) and ESI-TOF mass spectrometry .
Q. How should researchers handle stability and storage challenges for this compound?
- Methodology : Store the compound in a desiccator at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the furan ring and α,β-unsaturated ketone. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways, such as hydrolysis of the enone system .
- Safety : Use PPE (nitrile gloves, safety goggles) due to its skin corrosion hazard (GHS Category 1A; H314) and ensure fume hood use during handling .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- NMR : -NMR for vinyl proton doublets () and furan ring protons (δ 6.3–7.4 ppm). -NMR to confirm carbonyl (δ 190–200 ppm) and carboxylic acid (δ 170–175 ppm) groups .
- FT-IR : Detect conjugated carbonyl (C=O) stretching at 1680–1720 cm and O–H (carboxylic acid) at 2500–3300 cm.
- Mass Spectrometry : ESI-TOF for exact mass verification (theoretical [M–H] = 180.0423 g/mol) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic additions?
- Methodology : Use hybrid functionals (B3LYP/6-311+G(d,p)) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. These identify electrophilic sites (e.g., β-carbon of the enone system) for regioselective reactions .
- Validation : Compare computed reaction barriers with experimental kinetic data (e.g., Michael addition rates with amines or thiols) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Case Study : Conflicting IC values for enzyme inhibition (e.g., COX-2) may arise from assay conditions (pH, solvent). Standardize assays using phosphate buffer (pH 7.4) and DMSO ≤1% v/v. Validate via dose-response curves and molecular docking (AutoDock Vina) to confirm binding poses .
- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers due to impurities (e.g., residual solvents detected via GC-MS) .
Q. How does the furan ring’s electronic nature influence photochemical reactivity?
- Methodology : Perform UV-Vis spectroscopy (λ 280–320 nm) to assess π→π* transitions. Use laser flash photolysis to study excited-state behavior (e.g., singlet oxygen generation via energy transfer) .
- Applications : Design photoactive derivatives for antimicrobial coatings by functionalizing the enone system with electron-withdrawing groups .
Q. What are the challenges in scaling up enantioselective syntheses of derivatives?
- Methodology : Use organocatalysts (e.g., proline derivatives) for asymmetric Michael additions. Optimize catalyst loading (5–10 mol%) and solvent (toluene/water biphasic systems) to enhance enantiomeric excess (ee >90%) .
- Process Monitoring : Implement inline PAT tools (Raman spectroscopy) to track ee and adjust parameters dynamically .
Contradictions in Existing Data
Q. Why do thermal stability studies report conflicting decomposition temperatures?
- Analysis : Variations arise from sample purity (e.g., residual solvents lowering observed ) and DSC heating rates (10°C/min vs. 5°C/min). Re-test under controlled conditions (N, 10°C/min) with HPLC-pure samples .
Q. How to address discrepancies in solubility profiles across studies?
- Resolution : Standardize solvent systems (e.g., DMSO for stock solutions) and use shake-flask method with HPLC quantification. Note that the carboxylic acid group enhances solubility in polar aprotic solvents (logP ≈ 1.2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
